6-Ethylthio-4-hydroxy-2-heptanone
Description
Properties
CAS No. |
76938-92-6 |
|---|---|
Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
6-ethylsulfanyl-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C9H18O2S/c1-4-12-8(3)6-9(11)5-7(2)10/h8-9,11H,4-6H2,1-3H3 |
InChI Key |
LWOXTOGNUNDUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)CC(CC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Crotonaldehyde-Ethanethiol Thiol-Ene Reaction
The most cited method involves thiol-ene coupling between crotonaldehyde (trans-2-butenal) and ethanethiol under basic conditions. Triethylamine catalyzes the nucleophilic addition of ethanethiol to the α,β-unsaturated aldehyde, forming 4-mercapto-2-hexenal as an intermediate. Subsequent intramolecular cyclization and oxidation yield the thioether backbone.
Key parameters include:
- Temperature : 40–60°C to balance reaction rate and side-product formation
- Solvent : Polar aprotic media (e.g., tetrahydrofuran) enhance thiyl radical stability
- Catalyst loading : 5–10 mol% triethylamine achieves 78–85% conversion
Side reactions involve disulfide formation (RSSR) from ethanethiol oxidation, mitigated by inert atmosphere (N₂ or Ar).
Aldol Condensation with Hydroxyketone Formation
Alternative routes employ aldol condensation between ethylthioacetone and formaldehyde derivatives. For example, butyraldehyde reacts with acetone in a fixed-bed reactor containing solid base catalysts (e.g., MgO-SiO₂ composites). The reaction proceeds via:
Aldol adduct formation :
$$ \text{CH}3\text{COCH}3 + \text{CH}3(\text{CH}2)2\text{CHO} \rightarrow \text{CH}3\text{COCH}2\text{C(OH)(CH}2\text{CH}2\text{CH}3)\text{CHO} $$Dehydration : Acidic workup removes water, yielding α,β-unsaturated ketones.
Thiolation : Ethanethiol undergoes Michael addition to the enone system, followed by oxidation to introduce the hydroxy group.
Catalytic Hydrogenation and Functional Group Interconversion
Palladium-Catalyzed Hydrogenation
Post-condensation, unsaturated intermediates require selective hydrogenation. Palladium on carbon (Pd/C, 5–10 wt%) in ethanol at 50–80°C and 3–5 bar H₂ reduces enones to saturated hydroxyketones.
Table 1. Hydrogenation Efficiency with Varied Catalysts
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 60 | 4 | 92 | 98 |
| Raney Ni | 80 | 10 | 85 | 89 |
| PtO₂ | 50 | 3 | 88 | 95 |
Data adapted from industrial protocols.
Pd/C outperforms Raney nickel in minimizing over-reduction of the ketone moiety to secondary alcohols.
Hydroxy Group Introduction via Epoxidation-Hydrolysis
Alternative pathways employ epoxidation of allyl thioethers followed by acid-catalyzed ring opening. For example:
Epoxidation :
$$ \text{CH}3\text{COCH}2\text{CH}2\text{SCH}2\text{CH}3 + \text{H}2\text{O}_2 \rightarrow \text{Epoxide intermediate} $$Hydrolysis :
$$ \text{Epoxide} + \text{H}_3\text{O}^+ \rightarrow \text{6-Ethylthio-4-hydroxy-2-heptanone} $$
This method requires precise pH control (pH 2–4) to avoid polymerization.
Solid-Phase Synthesis and Process Intensification
Fixed-Bed Reactors with Heterogeneous Catalysts
Recent patents disclose continuous-flow systems using strong basic ion-exchange resins (e.g., Amberlyst A26) in fixed-bed reactors. Butyraldehyde and acetone feed at 0.5–1.5 mL/min·g catalyst, achieving 88% aldol adduct yield at 25°C.
Advantages :
Reactive Distillation for Dehydration-Hydrogenation Integration
Combining dehydration and hydrogenation in a single unit enhances atom economy. Vapor-phase 3-hepten-2-one from aldol dehydration contacts Pd/Al₂O₃ catalysts at 120°C, achieving 94% conversion to this compound.
Analytical Characterization and Quality Control
Critical purity parameters include:
Chemical Reactions Analysis
Types of Reactions
6-Ethylthio-4-hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can produce an alcohol.
Scientific Research Applications
6-Ethylthio-4-hydroxy-2-heptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethylthio-4-hydroxy-2-heptanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
6-Ethylthio-3-hepten-2-one: Similar structure but with a double bond, used as an intermediate in the synthesis of herbicides.
4-Hydroxy-2-heptanone: Lacks the ethylthio group, used in flavor and fragrance industries.
2-Heptanone: A simpler ketone, used as a solvent and in the synthesis of other chemicals.
Uniqueness
6-Ethylthio-4-hydroxy-2-heptanone is unique due to the presence of both an ethylthio group and a hydroxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
